molecular formula C17H14FNO5S2 B11273513 Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11273513
M. Wt: 395.4 g/mol
InChI Key: YRPDBDNPIKJICX-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C17H14FNO5S2 and a molecular weight of 395.43 g/mol . This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including a methoxyphenyl group, a sulfamoyl group, and a carboxylate ester.

Preparation Methods

The synthesis of Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxyphenyl Group: This can be done through Suzuki-Miyaura coupling reactions using boronic acids or esters.

    Sulfamoylation: Introduction of the sulfamoyl group using sulfonamide derivatives under appropriate conditions.

    Esterification: Formation of the carboxylate ester through esterification reactions using methanol and acid catalysts.

Chemical Reactions Analysis

Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C17H14FNO5S2

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14FNO5S2/c1-23-11-8-6-10(7-9-11)19-26(21,22)16-14-12(18)4-3-5-13(14)25-15(16)17(20)24-2/h3-9,19H,1-2H3

InChI Key

YRPDBDNPIKJICX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC

Origin of Product

United States

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